molecular formula C10H11ClN2OS B14718103 3-Chloro-N-(phenylcarbamothioyl)propanamide CAS No. 21261-58-5

3-Chloro-N-(phenylcarbamothioyl)propanamide

Cat. No.: B14718103
CAS No.: 21261-58-5
M. Wt: 242.73 g/mol
InChI Key: PQSDSXCWRADDFF-UHFFFAOYSA-N
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Description

3-Chloro-N-(phenylcarbamothioyl)propanamide is an organic compound with the molecular formula C10H11ClN2OS It is a derivative of propanamide, where the amide nitrogen is substituted with a phenylcarbamothioyl group and a chlorine atom is attached to the third carbon of the propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(phenylcarbamothioyl)propanamide typically involves the reaction of 3-chloropropionyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(phenylcarbamothioyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation and Reduction Reactions: Various oxidation states or reduced forms of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

3-Chloro-N-(phenylcarbamothioyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(phenylcarbamothioyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionamide: A simpler analog with a similar structure but lacking the phenylcarbamothioyl group.

    N-(Phenylcarbamothioyl)propanamide: Similar structure but without the chlorine atom on the propanamide chain.

    3-Chloro-N-(methylcarbamothioyl)propanamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

3-Chloro-N-(phenylcarbamothioyl)propanamide is unique due to the presence of both the chlorine atom and the phenylcarbamothioyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.

Properties

CAS No.

21261-58-5

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

3-chloro-N-(phenylcarbamothioyl)propanamide

InChI

InChI=1S/C10H11ClN2OS/c11-7-6-9(14)13-10(15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15)

InChI Key

PQSDSXCWRADDFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)CCCl

Origin of Product

United States

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